3,5-Dimethyl-2-(piperazin-1-ylmethyl)pyridin-4-ol dihydrobromide 3,5-Dimethyl-2-(piperazin-1-ylmethyl)pyridin-4-ol dihydrobromide
Brand Name: Vulcanchem
CAS No.: 2173099-12-0
VCID: VC3178212
InChI: InChI=1S/C12H19N3O.2BrH/c1-9-7-14-11(10(2)12(9)16)8-15-5-3-13-4-6-15;;/h7,13H,3-6,8H2,1-2H3,(H,14,16);2*1H
SMILES: CC1=CNC(=C(C1=O)C)CN2CCNCC2.Br.Br
Molecular Formula: C12H21Br2N3O
Molecular Weight: 383.12 g/mol

3,5-Dimethyl-2-(piperazin-1-ylmethyl)pyridin-4-ol dihydrobromide

CAS No.: 2173099-12-0

Cat. No.: VC3178212

Molecular Formula: C12H21Br2N3O

Molecular Weight: 383.12 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethyl-2-(piperazin-1-ylmethyl)pyridin-4-ol dihydrobromide - 2173099-12-0

Specification

CAS No. 2173099-12-0
Molecular Formula C12H21Br2N3O
Molecular Weight 383.12 g/mol
IUPAC Name 3,5-dimethyl-2-(piperazin-1-ylmethyl)-1H-pyridin-4-one;dihydrobromide
Standard InChI InChI=1S/C12H19N3O.2BrH/c1-9-7-14-11(10(2)12(9)16)8-15-5-3-13-4-6-15;;/h7,13H,3-6,8H2,1-2H3,(H,14,16);2*1H
Standard InChI Key HGOKNDWIUKFZDH-UHFFFAOYSA-N
SMILES CC1=CNC(=C(C1=O)C)CN2CCNCC2.Br.Br
Canonical SMILES CC1=CNC(=C(C1=O)C)CN2CCNCC2.Br.Br

Introduction

3,5-Dimethyl-2-(piperazin-1-ylmethyl)pyridin-4-ol dihydrobromide is a chemical compound with the CAS number 2173099-12-0. It belongs to a class of compounds that incorporate a pyridine ring linked to a piperazine moiety, which is a common structural motif in many pharmaceuticals due to its ability to interact with various biological targets.

Synthesis

The synthesis of 3,5-Dimethyl-2-(piperazin-1-ylmethyl)pyridin-4-ol dihydrobromide typically involves the reaction of a pyridine derivative with piperazine in the presence of a suitable reagent to form the piperazin-1-ylmethyl linkage. The specific conditions and reagents may vary depending on the desired yield and purity.

Biological Activity

While specific biological activity data for 3,5-Dimethyl-2-(piperazin-1-ylmethyl)pyridin-4-ol dihydrobromide are not readily available, compounds with similar structures often exhibit pharmacological properties such as analgesic, antiviral, or antibacterial activities. The presence of a piperazine ring is particularly noteworthy, as it is a common feature in drugs targeting various receptors and enzymes.

Research Findings

Research on similar compounds suggests that modifications to the pyridine ring and the piperazine moiety can significantly influence biological activity. For instance, electron-withdrawing substituents on the aromatic ring can enhance certain pharmacological effects, as observed in related compounds like 4,6-Dimethyl-2-[4-(2,3-dichlorophenyl)piperazin-1-ylmethyl]isothiazolo[5,4-b]pyridin-3(2H)-one .

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